molecular formula C11H16ClNO B596457 (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride CAS No. 1236862-42-2

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride

Cat. No.: B596457
CAS No.: 1236862-42-2
M. Wt: 213.705
InChI Key: SLYHTXMOVYNIOB-VZXYPILPSA-N
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Description

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry and the presence of a methoxy group and a phenyl group attached to the pyrrolidine ring. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy and Phenyl Groups: The methoxy and phenyl groups are introduced through substitution reactions using suitable reagents.

    Resolution of Enantiomers: The chiral centers are resolved to obtain the desired (3S,4R) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(3-Methoxyphenyl)-3-pyrrolidinecarboxylic Acid Hydrochloride: Another pyrrolidine derivative with similar structural features.

    Pilocarpine Hydrochloride: A naturally occurring alkaloid with a pyrrolidine ring, used in ophthalmic applications.

Uniqueness

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3S,4R)-3-methoxy-4-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYHTXMOVYNIOB-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733705
Record name (3S,4R)-3-Methoxy-4-phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-42-2
Record name (3S,4R)-3-Methoxy-4-phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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